molecular formula C19H18F3N5O B2440537 N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396849-15-2

N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2440537
CAS No.: 1396849-15-2
M. Wt: 389.382
InChI Key: MKIQTQXHCNLODG-UHFFFAOYSA-N
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Description

N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18F3N5O and its molecular weight is 389.382. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Activity

N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide and its analogs have been studied for their potential in antiallergic activity. In a study, compounds bearing an isopropyl group showed superior activity in antiallergic tests, highlighting the significance of this chemical structure in developing antiallergic agents (Nohara et al., 1985).

Photocarboxylation Reactions

The compound's structure facilitates photocarboxylation of benzylic C–H bonds, a crucial reaction in organic synthesis. This process allows for the transformation of benzylic C–H bonds into carboxylic acids under metal-free conditions, highlighting its utility in organic synthesis and potential drug development (Meng et al., 2019).

Synthesis of Polymers

In polymer science, derivatives of this compound are used in the synthesis of well-defined aramides and block copolymers. These polymers have controlled molecular weights and low polydispersity, making them significant for advanced material applications (Yokozawa et al., 2002).

Inhibition of Poly(ADP-ribose) Polymerase

Studies have shown that phenyl-substituted benzimidazole carboxamide derivatives, structurally related to N-benzyl-N-isopropyl-tetrazole carboxamide, act as potent inhibitors of the enzyme poly(ADP-ribose) polymerase. These inhibitors have potential therapeutic applications in cancer treatment (Penning et al., 2010).

Potential in Synthesizing Benzothiazoles and Thiazolopyridines

The compound's framework is also advantageous in the synthesis of benzothiazoles and thiazolopyridines, which are key structures in many pharmaceuticals and organic materials. This highlights its role in facilitating the development of new drugs and materials (Qian et al., 2017).

Properties

IUPAC Name

N-benzyl-N-propan-2-yl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c1-13(2)26(12-14-6-4-3-5-7-14)18(28)17-23-25-27(24-17)16-10-8-15(9-11-16)19(20,21)22/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIQTQXHCNLODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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